1-Isopropyl-1H-pyrazole-5-carbaldehyde

Vue d'ensemble

Description

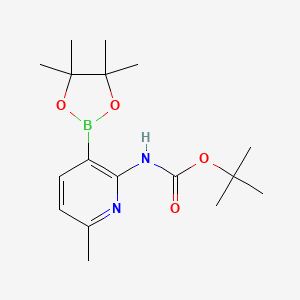

“1-Isopropyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the molecular formula C7H10N2O . It is available from several suppliers, including MilliporeSigma and Aladdin Scientific . The compound is typically stored in a refrigerator and is shipped at room temperature .

Synthesis Analysis

The synthesis of “1-Isopropyl-1H-pyrazole-5-carbaldehyde” and related compounds has been the subject of several studies . These studies have reported various methods for the synthesis of pyrazole derivatives, highlighting the versatility and utility of the pyrazole moiety in organic synthesis .

Molecular Structure Analysis

The molecular structure of “1-Isopropyl-1H-pyrazole-5-carbaldehyde” can be represented by the InChI code 1S/C7H10N2O/c1-6(2)9-7(5-10)3-4-8-9/h3-6H,1-2H3 . This indicates that the compound consists of a pyrazole ring with an isopropyl group at the 1-position and a carbaldehyde group at the 5-position .

Physical And Chemical Properties Analysis

“1-Isopropyl-1H-pyrazole-5-carbaldehyde” is a liquid at room temperature . Its molecular weight is 138.17 .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research involving 1-Isopropyl-1H-pyrazole-5-carbaldehyde and its derivatives has primarily focused on synthesis methods, structural analysis, and potential applications in materials science and pharmacology. One study detailed the synthesis and structural properties of pyrazole-4-carbaldehyde oximes, showcasing their potential as intermediates for further chemical transformations (Attaryan et al., 2012). Similarly, another research effort presented a regioselective synthesis approach for 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines, indicating the utility of pyrazole derivatives in developing high-fluorescence intensity compounds for organic light-emitting diodes (Szlachcic et al., 2017).

Materials Science Applications

The functionalization of pyrazole derivatives has been explored for its effects on various parameters critical to the performance of organic electronic devices. This includes the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines with specific electronic properties suitable for organic light-emitting diodes applications, highlighting the relevance of pyrazole compounds in advanced materials science (Szlachcic et al., 2017).

Pharmacological Potential

In the pharmaceutical research domain, the modification of 1H-pyrazole derivatives has been examined for the discovery of new drugs. For instance, novel pyrazole carbaldehyde derivatives were synthesized and assessed for antioxidant, anti-breast cancer, and anti-inflammatory properties. This work underscores the potential of pyrazole derivatives in medicinal chemistry, especially in the development of COX-2 inhibitors and anti-inflammatory drugs (Thangarasu et al., 2019). Another study focused on the synthesis of new pyrazole derivatives as 5α-reductase and aromatase inhibitors, indicating the utility of these compounds in treating conditions related to these enzymes (El-Naggar et al., 2020).

Antimicrobial Applications

Research on pyrazole derivatives also extends to antimicrobial applications. New pyrano[4,3-b]pyrane derivatives of 1H-pyrazole have been synthesized and showed promising antimicrobial activities against various bacterial and fungal strains. This highlights the potential of pyrazole-based compounds in the development of new antimicrobial agents (Sangani et al., 2012).

Safety and Hazards

“1-Isopropyl-1H-pyrazole-5-carbaldehyde” is classified as a hazardous substance. It is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Propriétés

IUPAC Name |

2-propan-2-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(2)9-7(5-10)3-4-8-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQABCBGCJORGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651809 | |

| Record name | 1-(Propan-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-1H-pyrazole-5-carbaldehyde | |

CAS RN |

100305-93-9 | |

| Record name | 1-(1-Methylethyl)-1H-pyrazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100305-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Propan-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)

![Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate](/img/structure/B581103.png)

![tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B581114.png)